molecular formula C18H12ClN3O4 B2936158 2-((3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 2034230-35-6

2-((3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No. B2936158
CAS RN: 2034230-35-6
M. Wt: 369.76
InChI Key: DQWXDKRKKNXFHU-UHFFFAOYSA-N
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Description

The compound “2-((3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as N-substituted imides, have been synthesized and characterized for their potential use against blood cancer . They have been investigated using K562 and Raji cell lines .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves the creation of N-substituted imides . These compounds are neutral and hydrophobic, allowing them to pass through living membranes in vivo . The construction of nitrogen-holding heterocyclic rings attached to isoindoline-1,3-diones has been shown to display strong antifungal and antibacterial activities .


Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been studied using density functional theory (DFT) calculations . These calculations have been performed at the B3LYP/6-311++G(d,p) level of theory . The theoretical results have been compared with experimental observations .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives have been studied using spectroscopic methods and DFT calculations . The enthalpy, entropy, and heat capacity properties based on the vibrational calculations have been calculated at different temperatures . Additionally, the frontier orbitals, atomic charges, reactivity descriptors, molecular electrostatic potential, interaction energies, and nonlinear optical properties have been predicted by the DFT calculations .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis of related oxadiazolyl compounds through effective methods, demonstrating the utility of isoindolin-1-ones as starting materials for preparing aromatic acids and related compounds. This process involves thermal heterocyclization and base-promoted cycle opening, showcasing advanced synthetic techniques in organic chemistry (Tkachuk et al., 2020).
  • The structural and spectral analysis of an isoindoline derivative was performed using FT-IR, UV–Vis, and X-ray single-crystal determination. This research highlights the compound's potential as a nonlinear optical material and its electronic and molecular properties through DFT computational studies (Evecen et al., 2016).

Molecular Interactions and Material Science

  • The interaction of novel aza-pseudopeptides with mild steel surfaces was explored to evaluate their efficiency as corrosion inhibitors. This application is critical in material science, demonstrating the compound's potential in protecting metals from corrosion in acidic environments (Chadli et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as motor control, cognition, and reward.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . Allosteric binding sites are different from the primary active site of the protein, but their occupation by a ligand can change the protein’s conformation and influence its activity at the active site.

Biochemical Pathways

dopaminergic signaling pathways . These pathways play key roles in the nervous system, affecting mood, reward, and motor control among other functions .

Pharmacokinetics

In silico analysis suggests that it follows lipinski’s rule of five, which predicts good bioavailability .

Result of Action

The compound has been tested in a Parkinsonism mouse model, where it was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have neuroprotective effects, potentially by modulating dopaminergic signaling.

Future Directions

The future directions for the research on isoindoline-1,3-dione derivatives involve further investigations to determine the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . This provides a basis for further study .

properties

IUPAC Name

2-[[3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O4/c19-11-5-7-12(8-6-11)25-10-15-20-16(26-21-15)9-22-17(23)13-3-1-2-4-14(13)18(22)24/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWXDKRKKNXFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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